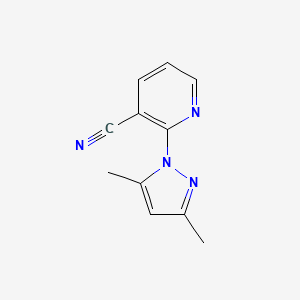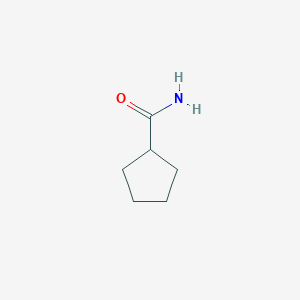
Cyclopentanecarboxamide
Vue d'ensemble
Description
Cyclopentanecarboxamide is a chemical compound with the molecular formula C6H11NO . It has an average mass of 113.158 Da and a monoisotopic mass of 113.084061 Da .
Synthesis Analysis
Cyclopentanecarboxamide can be synthesized from cyclohexane compounds through a ring contraction approach . In one aspect, a cyclohexane diazoketone is reacted with an amine (e.g., an alanine ester) to form the corresponding cyclopentane acid amide .
Molecular Structure Analysis
The molecular structure of Cyclopentanecarboxamide consists of 6 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . It has a molar refractivity of 31.2±0.3 cm³, a polar surface area of 43 Ų, and a polarizability of 12.4±0.5 10^-24 cm³ .
Chemical Reactions Analysis
Cyclopentanecarboxamide can be involved in various chemical reactions. For instance, it can be used to produce N-(tert-butyl)cyclopentanecarboxamide in the presence of di-tert-butyl dicarbonate and a copper catalyst .
Physical And Chemical Properties Analysis
Cyclopentanecarboxamide has a density of 1.1±0.1 g/cm³, a boiling point of 266.2±7.0 °C at 760 mmHg, and a flash point of 114.8±18.2 °C . It has a molar volume of 107.1±3.0 cm³ . The compound has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .
Applications De Recherche Scientifique
Enzyme Research
Cyclopentanecarboxamide is used as a substrate and reagent to investigate the specific activity of nitrile and amide hydrolyzing enzymes isolated from candida guilliermondii cells . This application is crucial in understanding the enzymatic activities and potential applications in biotechnology.
Chemical Synthesis
Cyclopentanecarboxamide can be prepared from cyclopentanecarbonitrile using tetrabutylammonium hydrogen sulfate as a catalyst in the presence of reagents such as aqueous hydrogen peroxide and sodium hydroxide . This process is an example of its use in chemical synthesis, contributing to the development of new compounds.
Pharmaceutical Research
Due to its structural properties, Cyclopentanecarboxamide may be used in pharmaceutical research for the development of new drugs. Its carboxamide group is a common feature in many bioactive compounds, making it a potential candidate for drug discovery .
Safety and Hazards
Orientations Futures
The future directions of Cyclopentanecarboxamide research could involve further exploration of its synthesis methods, chemical reactions, and potential applications. For instance, transition-metal-catalyzed carbene insertion to C–H bonds is a rapidly developing area that could provide new insights into the chemistry of Cyclopentanecarboxamide .
Relevant Papers
There are several relevant papers on Cyclopentanecarboxamide. For instance, one paper discusses the discovery of 3-piperidinyl-1-cyclopentanecarboxamide as a novel scaffold for highly potent CC chemokine receptor 2 antagonists . Another paper presents a convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 .
Mécanisme D'action
Target of Action
Cyclopentanecarboxamide is a chemical compound with the molecular formula C6H11NO .
Mode of Action
It is known to interact with its targets, but the specifics of these interactions and the resulting changes are still being researched .
Biochemical Pathways
It has been suggested that it may have antioxidant properties . This suggests that it could potentially interact with biochemical pathways related to oxidative stress and free radical scavenging .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its potential antioxidant properties, it may help to neutralize harmful free radicals and reduce oxidative stress .
Propriétés
IUPAC Name |
cyclopentanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c7-6(8)5-3-1-2-4-5/h5H,1-4H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLDSWLMHUQECH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280366 | |
| Record name | Cyclopentanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentanecarboxamide | |
CAS RN |
3217-94-5 | |
| Record name | Cyclopentanecarboxamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16585 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopentanecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural features contribute to the distinct hydrogen bonding patterns observed in cyclopentanecarboxamide derivatives?
A1: Research indicates that the relative configuration of substituents on the cyclopentane ring, particularly the hydroxyl and carboxamide groups, significantly influences the hydrogen bonding patterns observed in crystal structures. For instance, (1R,2R)-trans-2-hydroxy-1-cyclooctanecarboxylic acid and (1R,2R)-trans-2-hydroxy-1-cyclooctanecarboxamide, despite differing in one functional group, exhibit isostructurality due to the similar arrangement of hydrogen bonds forming infinite ribbons of dimers. []
Q2: How does the stereochemistry of cyclopentanecarboxamide derivatives impact their biological activity?
A2: Studies on (4‐arylpiperidin‐1‐yl)cyclopentanecarboxamides as CC chemokine receptor 2 (CCR2) antagonists demonstrate the critical role of stereochemistry. The research highlights that specific stereoisomers exhibit enhanced binding affinities and prolonged residence times compared to their counterparts. For instance, the introduction of lipophilic hydrogen-bond-accepting substituents at specific positions on the arylpiperidine moiety significantly influences the interaction with the CCR2 receptor. []
Q3: Can cyclopentanecarboxamides be used as intermediates in the synthesis of other heterocyclic compounds?
A3: Yes, cyclopentanecarboxamides have shown promise as versatile intermediates in organic synthesis. For example, they serve as precursors for synthesizing pyrano[2,3-b]quinoline derivatives via a sulfuric acid-mediated tandem cyclization/ring-opening/recyclization sequence. This reaction involves a unique ring-cleavage of the cyclopentane moiety, highlighting the potential for generating diverse molecular scaffolds. []
Q4: Are there any synthetic strategies to access tetramic acid derivatives from cyclopentanecarboxamides?
A4: Recent studies have successfully employed hypervalent iodine(III) reagents, such as PhI(OPiv)2, in conjunction with Brønsted acids to mediate intramolecular sp3 C-H amination reactions. This approach facilitates the efficient synthesis of tetramic acid derivatives from readily available 1-acetyl N-aryl cyclopentanecarboxamides, broadening the synthetic utility of this compound class. []
Q5: Have any studies investigated the cardioprotective potential of compounds containing the cyclopentanecarboxamide scaffold?
A5: Yes, research has explored the pharmacological properties of AMP 579, a novel adenosine A1/A2 receptor agonist containing a cyclopentanecarboxamide moiety. In vivo studies using a canine model of ischemia/reperfusion injury demonstrated that AMP 579 significantly reduced myocardial infarct size, suggesting potential cardioprotective effects. []
Q6: Can cyclopentanecarboxamide derivatives be used for treating hypertension?
A6: Research has explored the diuretic properties of specific cyclopentanecarboxamide derivatives, indicating their potential for treating hypertension. For instance, (S)-cis-4-{l-[2-carboxy-3-2-methoxyethoxy)propyl]-1- cyclopentanecarboxamide}-1-cyclohexanecarboxyilc acid exhibits diuretic activity and may be beneficial for managing hypertension and related cardiac conditions. []
Q7: How does molecular modeling contribute to understanding the structure-activity relationships of cyclopentanecarboxamides?
A7: Molecular docking studies play a crucial role in elucidating the binding modes and interactions of cyclopentanecarboxamide derivatives with their biological targets. For example, in silico analyses provided insights into the interaction of compounds such as alpha-terpineol, cyclopentanecarboxamide, guaiol, 1H-cyclopropanaphthalene, tetracyclotridecan-9-ol, dormin/abscisic acid, and epiglobulol with their respective protein targets, supporting the observed cardioprotective effects. []
Q8: Are there established methods for synthesizing stereoisomers of cyclopentanecarboxamide derivatives for structure-activity relationship studies?
A8: Yes, researchers have developed methods for synthesizing specific stereoisomers and stereoisomeric mixtures of 1-(2,4-pyrimidin-di)-2-cyclopentanecarboxamide, a compound with potential antiproliferative activity. These synthetic strategies are crucial for exploring the impact of stereochemistry on biological activity and identifying promising drug candidates. []
Q9: What challenges are associated with characterizing the structure of cyclopentanecarboxamide derivatives using X-ray crystallography?
A9: X-ray crystallographic analysis of cyclopentanecarboxamide (CYCLAM) revealed a disordered ring structure. This disorder poses challenges in accurately determining the three-dimensional arrangement of atoms within the molecule, necessitating careful interpretation and analysis of diffraction data. [, ]
Q10: Has the synthesis of diacylthiosemicarbazides incorporating cyclopentanecarboxamide moieties been reported, and what are their potential applications?
A10: Yes, novel diacylthiosemicarbazides containing cyclopentanecarboxamide groups have been synthesized and evaluated for anticonvulsant activity. These compounds exhibited promising results in the pentylenetetrazole-induced seizure model in rats, surpassing the efficacy of the reference drug Depakine in some cases. These findings highlight the potential of incorporating cyclopentanecarboxamide scaffolds in developing new anticonvulsant agents. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



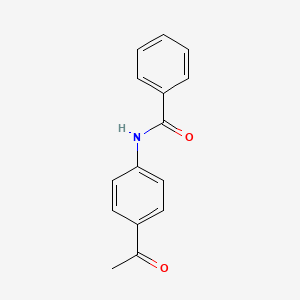
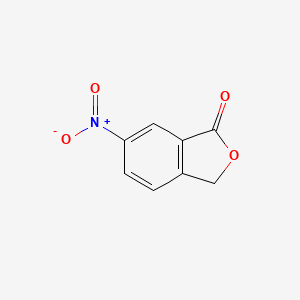
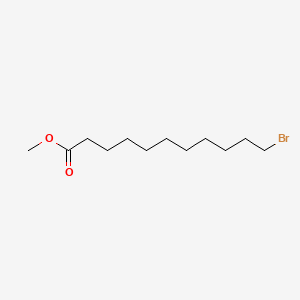
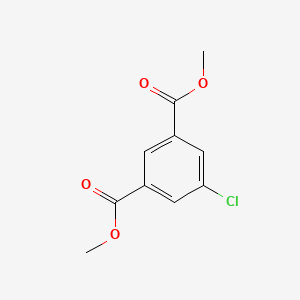
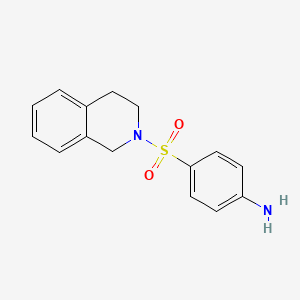
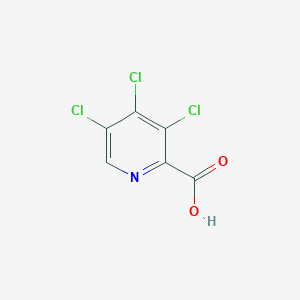




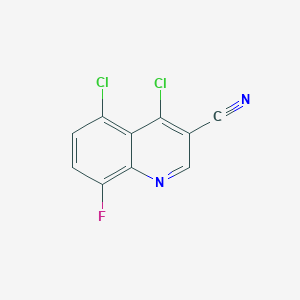
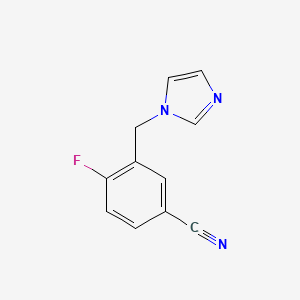
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxyethanimidamide](/img/structure/B1346180.png)
